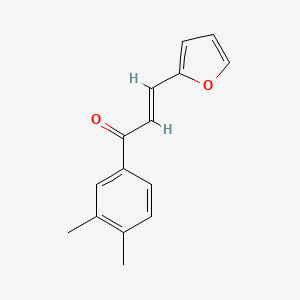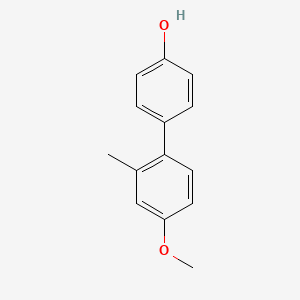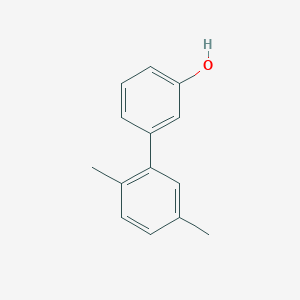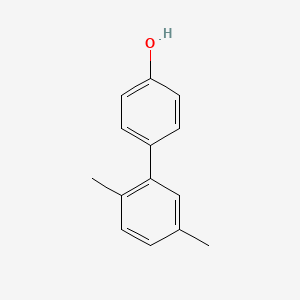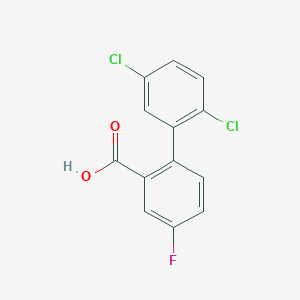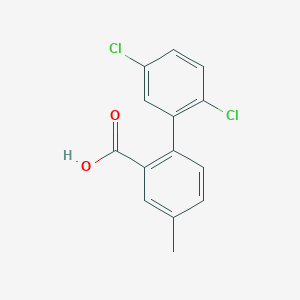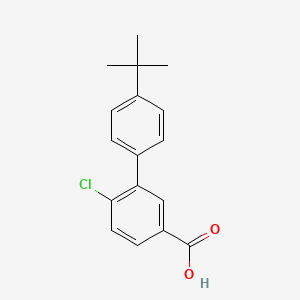
4-Chloro-3-(4-t-butylphenyl)benzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3-(4-t-butylphenyl)benzoic acid, 95% (4-CBTB) is a synthetic organic compound that is widely used in scientific research applications. It is a crystalline solid with a melting point of 130-132°C. 4-CBTB is a member of the class of compounds known as phenyl benzoic acids, which are characterized by a benzene ring attached to a carboxylic acid group. 4-CBTB is a versatile compound that is used in a variety of scientific research applications, such as synthesis, biochemical and physiological studies, and as a reagent in organic chemistry.
Wissenschaftliche Forschungsanwendungen
4-Chloro-3-(4-t-butylphenyl)benzoic acid, 95% is used in a variety of scientific research applications. It can be used as a reagent in organic chemistry to synthesize other compounds, such as 4-chloro-3-(4-t-butylphenyl)benzamide and 4-chloro-3-(4-t-butylphenyl)benzoyl chloride. 4-Chloro-3-(4-t-butylphenyl)benzoic acid, 95% is also used in biochemical and physiological studies, as it has been shown to modulate the activity of certain enzymes and receptors. Additionally, 4-Chloro-3-(4-t-butylphenyl)benzoic acid, 95% has been used as a model compound for the study of the structure-activity relationship of compounds.
Wirkmechanismus
4-Chloro-3-(4-t-butylphenyl)benzoic acid, 95% is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2), and as an agonist of certain receptors, such as the serotonin 5-HT2A receptor. 4-Chloro-3-(4-t-butylphenyl)benzoic acid, 95% inhibits COX-2 by binding to the active site of the enzyme, thus preventing the enzyme from catalyzing its reaction. 4-Chloro-3-(4-t-butylphenyl)benzoic acid, 95% is also believed to act as an agonist of the 5-HT2A receptor by binding to the receptor and activating it.
Biochemical and Physiological Effects
4-Chloro-3-(4-t-butylphenyl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 4-Chloro-3-(4-t-butylphenyl)benzoic acid, 95% can inhibit the activity of certain enzymes, such as COX-2, and can activate certain receptors, such as the 5-HT2A receptor. 4-Chloro-3-(4-t-butylphenyl)benzoic acid, 95% has also been shown to have anti-inflammatory, antioxidant, and antinociceptive properties in animal models. In addition, 4-Chloro-3-(4-t-butylphenyl)benzoic acid, 95% has been shown to have cytotoxic effects in certain cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
4-Chloro-3-(4-t-butylphenyl)benzoic acid, 95% has several advantages for use in laboratory experiments. It is a stable, crystalline solid that is easy to handle and store. Additionally, 4-Chloro-3-(4-t-butylphenyl)benzoic acid, 95% is relatively inexpensive and can be synthesized from readily available starting materials. However, there are also some limitations to using 4-Chloro-3-(4-t-butylphenyl)benzoic acid, 95% in laboratory experiments. For example, 4-Chloro-3-(4-t-butylphenyl)benzoic acid, 95% is a relatively weak inhibitor of COX-2, and its effects on other enzymes and receptors are not well understood.
Zukünftige Richtungen
There are many potential future directions for research involving 4-Chloro-3-(4-t-butylphenyl)benzoic acid, 95%. One potential direction is to further investigate the effects of 4-Chloro-3-(4-t-butylphenyl)benzoic acid, 95% on other enzymes and receptors. Additionally, further research could be conducted to investigate the effects of 4-Chloro-3-(4-t-butylphenyl)benzoic acid, 95% on other biological systems, such as the cardiovascular, immune, and nervous systems. Finally, it would be interesting to explore the potential therapeutic applications of 4-Chloro-3-(4-t-butylphenyl)benzoic acid, 95%, such as its use as an anti-inflammatory or antioxidant agent.
Synthesemethoden
4-Chloro-3-(4-t-butylphenyl)benzoic acid, 95% can be synthesized from the reaction of 4-bromo-3-(4-t-butylphenyl)benzoic acid and potassium chloride. The reaction is conducted in an aqueous medium at a temperature of 80-90°C for about 1 hour. The reaction yields a mixture of 4-bromo-3-(4-t-butylphenyl)benzoic acid and 4-chloro-3-(4-t-butylphenyl)benzoic acid. The mixture is then purified by recrystallization to obtain a pure sample of 4-Chloro-3-(4-t-butylphenyl)benzoic acid, 95%.
Eigenschaften
IUPAC Name |
3-(4-tert-butylphenyl)-4-chlorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO2/c1-17(2,3)13-7-4-11(5-8-13)14-10-12(16(19)20)6-9-15(14)18/h4-10H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKAMFZVPCFKDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90653549 |
Source


|
| Record name | 4'-tert-Butyl-6-chloro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1181627-15-5 |
Source


|
| Record name | 4'-tert-Butyl-6-chloro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl (1R,2R,3S,5R)-(2-methylaminocarbonyl-6,6-dimethylbicyclo[3.1.1]hept-3-yl)-carbamate](/img/structure/B6356653.png)

